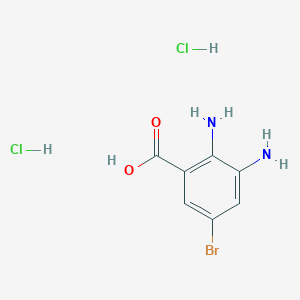

2,3-Diamino-5-bromobenzoic acid dihydrochloride

Descripción general

Descripción

2,3-Diamino-5-bromobenzoic acid dihydrochloride is a chemical compound with the molecular formula C7H9BrCl2N2O2 and a molecular weight of 303.97 g/mol .

Chemical Reactions Analysis

The specific chemical reactions involving 2,3-Diamino-5-bromobenzoic acid dihydrochloride are not provided in the search results. It’s likely that this compound could participate in various chemical reactions based on its functional groups .Aplicaciones Científicas De Investigación

Ortho-Metalation of Unprotected Benzoic Acids

The study by Gohier and Mortier (2003) reveals the synthesis process involving ortho-metalation of unprotected 3-bromo benzoic acids with hindered lithium dialkylamides. This method generates lithium 3-bromo-2-lithiobenzoates, which can be trapped to afford various 2-substituted-3-bromobenzoic acids, demonstrating a chemical pathway to manipulate such compounds in organic synthesis (Gohier & Mortier, 2003).

Dihydrofolate Reductase Inhibitors Synthesis

A study by Rosowsky, Fu, and Queener (2000) discusses the synthesis of compounds with bulky tricyclic aromatic groups, including 2,3-Diamino-5-bromobenzoic acid derivatives. These compounds are potent inhibitors of dihydrofolate reductase from various organisms, indicating their potential in medical chemistry for the development of drugs (Rosowsky et al., 2000).

Bromination in Organic Synthesis

The paper by Cao Sheng-li (2004) focuses on the key intermediate for the synthesis of certain anti-cancer drugs, highlighting the role of bromination and providing insights into the synthesis of complex molecules for pharmacological applications (Cao, 2004).

Material Science and Polymer Chemistry

Hyperbranched Polymer Synthesis

Jong-Beom Baek, Simko, and Loon-Seng Tan (2006) delve into the synthesis of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units. The synthesized polymer, derived from a monomer including 2,3-diamino groups, shows unique properties and potential applications in material science, underlining the importance of such chemical compounds in the development of advanced materials (Baek, Simko, & Tan, 2006).

Proton Exchange Membranes

Wang, Xiao, and Yan (2012) synthesized a series of sulfonated polybenzothiazoles, indicating the importance of such structures in the creation of proton exchange membranes. The research underscores the relevance of 2,3-diamino substituted compounds in the creation of materials with high thermal and oxidative stability, essential for energy-related applications (Wang, Xiao, & Yan, 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-diamino-5-bromobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.2ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;;/h1-2H,9-10H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPFJANHNZVEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)N)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diamino-5-bromobenzoic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)

![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)